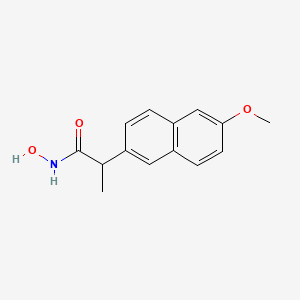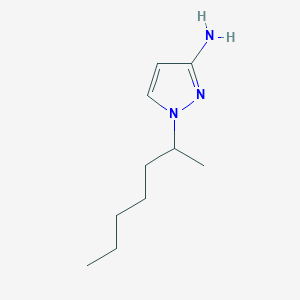
1-(Octan-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Octan-2-yl)-1H-pyrazol-3-amine” is a chemical compound that likely contains an octan-2-yl group (a type of alkyl group derived from octane), a pyrazol group (a type of heterocyclic aromatic organic compound), and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other pyrazol compounds . For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives have been synthesized using various nucleophiles .Applications De Recherche Scientifique
Polymerization Initiators and Controlled Living Anionic Polymerization
1-(Octan-2-yl)-1H-pyrazol-3-amine (octylpyrazole) has found utility in controlled living anionic polymerization. Researchers have employed a hydrogenated frustrated Lewis pair-based initiator to promote the controlled growth of cyanoacrylates (CAs) – a class of highly reactive monomers used in adhesives. This breakthrough allows for the synthesis of well-defined homopolymeric CAs and CA block copolymers with controlled block sequences .
Biomedical Applications: Polysaccharides
Polysaccharides derived from natural sources, including gum arabic and pectin, play a crucial role in biomedical applications. While not directly related to octylpyrazole, understanding its properties can contribute to the design of novel polysaccharide-based materials for drug delivery, wound healing, and tissue engineering.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-octan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-10(2)14-9-8-11(12)13-14/h8-10H,3-7H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESFDMFJDKHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Octan-2-yl)-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)
![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)

![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)